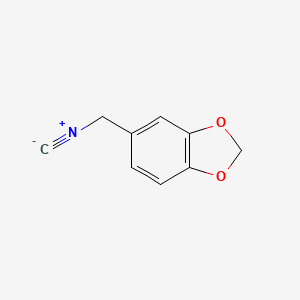

1,3-Benzodioxole, 5-(isocyanomethyl)-

Description

Significance of Isocyanide Functional Group in Modern Organic Synthesis

The isocyanide functional group, also known as an isonitrile, is characterized by a nitrogen atom and a carbon atom connected by a triple bond (R-N≡C). beilstein-journals.org This functional group is isomeric to the more common nitrile (R-C≡N). beilstein-journals.org Isocyanides are highly versatile reagents in organic synthesis, primarily due to the unique electronic structure of the isocyanide carbon, which allows it to act as both a nucleophile and an electrophile. nih.gov

This dual reactivity makes isocyanides particularly valuable in multicomponent reactions (MCRs), which are chemical reactions where three or more reactants combine in a single step to form a complex product. nih.govsemanticscholar.org The most notable of these are the Passerini and Ugi reactions. nih.govwikipedia.org

The Passerini Reaction: A three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. nih.gov

The Ugi Reaction: A four-component reaction involving a carboxylic acid, a carbonyl compound, a primary amine, and an isocyanide, which yields a bis-amide. mdpi.com

These reactions are of immense importance in medicinal chemistry and drug discovery as they allow for the rapid generation of large libraries of complex, drug-like molecules from simple starting materials. researchgate.net The isocyanide component is crucial for the formation of the core scaffold of the product in these reactions. mdpi.com

The 1,3-Benzodioxole (B145889) Moiety in Contemporary Chemical Research

The 1,3-benzodioxole moiety, also known as methylenedioxyphenyl, is a bicyclic structure where a benzene (B151609) ring is fused to a five-membered ring containing two oxygen atoms. worldresearchersassociations.com This structural motif is found in a wide array of naturally occurring and synthetic compounds with significant biological activity. worldresearchersassociations.com

The 1,3-benzodioxole scaffold is a key component in numerous natural products, including safrole, a primary constituent of sassafras oil. google.com In the pharmaceutical and agrochemical industries, this moiety is often incorporated into molecules to enhance their biological activity. researchgate.net For instance, derivatives of 1,3-benzodioxole have been investigated for their potential as anticancer, anti-inflammatory, and antihypertensive agents. worldresearchersassociations.com

The electronic nature of the 1,3-benzodioxole ring system, with its electron-donating character, also influences its reactivity in chemical synthesis, making it a valuable starting material for the preparation of a variety of substituted aromatic compounds. google.com

| Bioactive Compound Class | Core Structure | Noted Biological Activities |

|---|---|---|

| Podophyllotoxin Derivatives | 1,3-Benzodioxole | Antitumor |

| Stiripentol | 1,3-Benzodioxole | Anticonvulsant |

| Piperonyl Butoxide | 1,3-Benzodioxole | Pesticide Synergist |

| Paroxetine (Paxil) Analogs | 1,3-Benzodioxole | Antidepressant (SSRI) |

Positioning 1,3-Benzodioxole, 5-(isocyanomethyl)- within the Landscape of Advanced Synthetic Chemistry

While direct experimental data on 1,3-Benzodioxole, 5-(isocyanomethyl)- is scarce, its chemical structure allows for well-founded predictions about its potential role in advanced synthetic chemistry. This molecule combines the versatile reactivity of an arylmethyl isocyanide with the biologically significant 1,3-benzodioxole scaffold.

The primary anticipated application of 1,3-Benzodioxole, 5-(isocyanomethyl)- is as a key building block in isocyanide-based multicomponent reactions. By participating in Ugi and Passerini reactions, this compound would enable the direct incorporation of the 1,3-benzodioxole moiety into complex, peptide-like structures. This is of particular interest in medicinal chemistry, where the 1,3-benzodioxole group is a known pharmacophore that can modulate the biological activity and pharmacokinetic properties of a drug candidate.

For example, in an Ugi reaction, 1,3-Benzodioxole, 5-(isocyanomethyl)- could be reacted with an aldehyde, an amine, and a carboxylic acid to generate a complex amide product that features the 1,3-benzodioxole group. The ability to rapidly synthesize a diverse library of such compounds would be highly valuable for screening for new therapeutic agents.

The synthesis of 1,3-Benzodioxole, 5-(isocyanomethyl)- would likely involve the dehydration of the corresponding formamide (B127407), a common method for preparing isocyanides. wikipedia.org The starting formamide could, in turn, be prepared from 5-(aminomethyl)-1,3-benzodioxole.

| Reaction Type | Reactants | Potential Product Scaffold |

|---|---|---|

| Ugi Reaction | 1,3-Benzodioxole, 5-(isocyanomethyl)-, Aldehyde, Amine, Carboxylic Acid | Bis-amide with pendant 1,3-benzodioxole group |

| Passerini Reaction | 1,3-Benzodioxole, 5-(isocyanomethyl)-, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy carboxamide with pendant 1,3-benzodioxole group |

Structure

3D Structure

Properties

IUPAC Name |

5-(isocyanomethyl)-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-10-5-7-2-3-8-9(4-7)12-6-11-8/h2-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZCAPLYTQDSFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CC1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332315 | |

| Record name | 1,3-Benzodioxole, 5-(isocyanomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39533-29-4 | |

| Record name | 1,3-Benzodioxole, 5-(isocyanomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Benzodioxole, 5 Isocyanomethyl and Its Derivatives

Precursor-Based Synthetic Routes to 1,3-Benzodioxole (B145889), 5-(isocyanomethyl)-

Established synthetic pathways to 1,3-Benzodioxole, 5-(isocyanomethyl)- typically commence from readily available precursors, which are then chemically modified to introduce the isocyanomethyl group. These routes are often characterized by their reliability and are based on well-understood chemical reactions.

Derivatization from 2H-1,3-benzodioxole-5-carbonitrile Pathways

A common and logical synthetic approach to 1,3-Benzodioxole, 5-(isocyanomethyl)- begins with 2H-1,3-benzodioxole-5-carbonitrile, also known as piperonylonitrile. This pathway involves a two-step sequence: the reduction of the nitrile group to a primary amine, followed by conversion of the amine to the isocyanide.

The initial step is the reduction of the nitrile functionality of 2H-1,3-benzodioxole-5-carbonitrile to yield 5-(aminomethyl)-1,3-benzodioxole. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas over a metal catalyst such as palladium on carbon (Pd/C), or chemical reduction using reagents like lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent.

Following the successful reduction to the primary amine, the next crucial step is the formylation of 5-(aminomethyl)-1,3-benzodioxole to produce the corresponding N-substituted formamide (B127407), N-(1,3-benzodioxol-5-ylmethyl)formamide. This is typically accomplished by treating the amine with a formylating agent, such as ethyl formate (B1220265) or a mixture of formic acid and acetic anhydride.

The final step in this sequence is the dehydration of the N-(1,3-benzodioxol-5-ylmethyl)formamide to yield the target compound, 1,3-Benzodioxole, 5-(isocyanomethyl)-. This dehydration is a standard method for isocyanide synthesis and is discussed in more detail in the following section.

Dehydration Approaches of N-Substituted Formamides (General Isocyanide Synthesis Context)

The dehydration of N-substituted formamides is the most prevalent and versatile method for the synthesis of isocyanides, including 1,3-Benzodioxole, 5-(isocyanomethyl)-. This approach, often referred to as the Ugi or Passerini reaction context, involves the removal of a water molecule from the formamide group using a variety of dehydrating agents, typically in the presence of a base.

One of the most common and effective dehydrating agents is phosphorus oxychloride (POCl3) in the presence of a tertiary amine base such as triethylamine (B128534) (Et3N) or pyridine. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (CH2Cl2) or chloroform (B151607) (CHCl3) at low temperatures to control the exothermic nature of the reaction. A simple and efficient protocol involves the use of phosphorus oxychloride with triethylamine as the solvent at 0 °C, which can lead to high to excellent yields of the isocyanide in a short time frame. nih.gov

Another widely used method employs triphenylphosphine (B44618) (PPh3) in combination with a halogen, such as iodine (I2) or carbon tetrachloride (CCl4), and a base. This reagent system effectively dehydrates the formamide under mild conditions. The combination of triphenylphosphine and iodine in the presence of a tertiary amine can produce isocyanides in high yields at ambient temperatures. rsc.org

Other notable dehydrating agents include:

Phosgene and its derivatives (diphosgene, triphosgene): While highly effective, their extreme toxicity limits their widespread use.

Tosyl chloride (TsCl): In the presence of a base like pyridine, tosyl chloride can be used for the dehydration of formamides.

Burgess Reagent: This mild and selective reagent can also be employed for the dehydration of formamides to isocyanides.

The choice of dehydrating agent and reaction conditions can be influenced by the specific properties of the N-substituted formamide and the desired purity of the final isocyanide product.

Novel and Evolving Preparation Approaches for 1,3-Benzodioxole, 5-(isocyanomethyl)-

While traditional methods remain robust, research into more efficient, safer, and environmentally friendly synthetic routes for isocyanides is ongoing. These novel approaches could be applicable to the synthesis of 1,3-Benzodioxole, 5-(isocyanomethyl)-.

One area of development is the use of alternative dehydrating systems that avoid corrosive or highly toxic reagents. For instance, the use of solid-supported reagents or catalytic systems can simplify purification and reduce waste.

Flow chemistry is emerging as a powerful tool for the synthesis of isocyanides. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, higher purity, and enhanced safety, especially for reactions involving hazardous intermediates. This technology could be particularly advantageous for the scalable production of 1,3-Benzodioxole, 5-(isocyanomethyl)-.

Direct conversion of nitriles to isocyanides represents a more atom-economical approach, although it is less commonly employed for the synthesis of isocyanomethyl compounds. Research in this area is focused on developing new catalytic systems that can facilitate this transformation under mild conditions.

Considerations for Synthetic Efficiency and Scalability in 1,3-Benzodioxole, 5-(isocyanomethyl)- Production

For the practical application of 1,3-Benzodioxole, 5-(isocyanomethyl)-, the efficiency and scalability of its synthesis are paramount. Several factors must be considered to develop a process that is both economically viable and sustainable.

Yield Optimization: Each step in the synthetic sequence should be optimized to maximize the yield of the desired product. This includes fine-tuning reaction conditions such as temperature, solvent, catalyst loading, and reaction time. For the dehydration of the formamide, for example, the choice of dehydrating agent and base, as well as their stoichiometry, can significantly impact the yield and purity of the isocyanide.

Atom Economy and Waste Reduction: Green chemistry principles are increasingly important in chemical synthesis. The ideal synthetic route would have a high atom economy, minimizing the generation of byproducts and waste. The choice of reagents and solvents plays a significant role in the environmental impact of the process. For instance, moving from stoichiometric reagents to catalytic systems can greatly improve the sustainability of the synthesis.

Process Safety: The synthesis of isocyanides can involve hazardous reagents and intermediates. A thorough risk assessment is necessary to ensure the safety of the process, particularly when scaling up from the laboratory to an industrial setting. The use of less toxic reagents and the implementation of robust safety protocols are essential. Continuous flow processes can offer inherent safety advantages by minimizing the volume of hazardous materials at any given time.

Scalability: A scalable process is one that can be efficiently and economically scaled up to produce larger quantities of the target compound. The availability and cost of starting materials, the robustness of the chemical transformations, and the ease of product isolation are all key considerations for scalability. Reactions that are amenable to continuous flow processing are often more readily scalable than batch processes.

The table below summarizes key considerations for the synthesis of 1,3-Benzodioxole, 5-(isocyanomethyl)-.

| Parameter | Key Considerations |

| Starting Material | Availability, cost, and purity of 2H-1,3-benzodioxole-5-carbonitrile or other precursors. |

| Reduction of Nitrile | Choice of reducing agent (e.g., catalytic hydrogenation vs. chemical reductants), reaction conditions, and work-up procedure. |

| Formylation of Amine | Selection of formylating agent, control of reaction temperature, and purification of the resulting formamide. |

| Dehydration of Formamide | Choice of dehydrating agent and base, solvent, reaction temperature, and management of potential side reactions. |

| Purification | Effective removal of reagents, byproducts, and residual solvent to obtain high-purity 1,3-Benzodioxole, 5-(isocyanomethyl)-. |

| Safety | Handling of potentially toxic and malodorous compounds, as well as corrosive or reactive reagents. |

| Scalability | Feasibility of transitioning from laboratory-scale batch production to larger-scale or continuous manufacturing. |

By carefully addressing these factors, a robust and efficient process for the synthesis of 1,3-Benzodioxole, 5-(isocyanomethyl)- can be developed to meet the demands of various scientific and industrial applications.

Reactivity and Reaction Pathways of 1,3 Benzodioxole, 5 Isocyanomethyl

Fundamental Reactivity Profile of the Isocyanide Moiety

The isocyanide functional group (-N≡C) is central to the reactivity of 1,3-Benzodioxole (B145889), 5-(isocyanomethyl)-. Its electronic structure and resonance forms are key to understanding its behavior in chemical reactions.

Dual Nucleophilic and Electrophilic Character of the Isocyanide Carbon

The carbon atom of the isocyanide group in 1,3-Benzodioxole, 5-(isocyanomethyl)- exhibits both nucleophilic and electrophilic properties. This ambiphilic nature is a direct consequence of the electronic distribution within the isocyanide moiety. The terminal carbon atom can act as a nucleophile, donating its lone pair of electrons to electrophilic species. Conversely, it can also act as an electrophile, accepting electrons from nucleophiles. This dual reactivity allows the isocyanide to engage in a diverse range of chemical transformations and is a cornerstone of its utility in multicomponent reactions.

Carbenoid and Triple Bond Resonance Contributions to Reactivity

The reactivity of the isocyanide group can be described by two principal resonance structures. One structure depicts a triple bond between the nitrogen and carbon atoms, with a formal positive charge on the nitrogen and a negative charge on the carbon. The second significant resonance contributor portrays a double bond between the nitrogen and carbon, with the carbon atom having a lone pair of electrons and an empty p-orbital, giving it carbenoid character.

This carbenoid resonance form is crucial in explaining the electrophilic nature of the isocyanide carbon, as the electron-deficient carbene-like center is susceptible to nucleophilic attack. The triple bond resonance form, on the other hand, highlights the nucleophilic potential of the carbon atom due to its formal negative charge and lone pair of electrons. The actual electronic structure is a hybrid of these forms, leading to the observed dual reactivity.

Multicomponent Reaction (MCR) Applications of 1,3-Benzodioxole, 5-(isocyanomethyl)-

Multicomponent reactions are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. The unique reactivity of the isocyanide group makes 1,3-Benzodioxole, 5-(isocyanomethyl)- an ideal component for such transformations, enabling the rapid assembly of complex molecular scaffolds.

Ugi Reaction Architectures and Transformations

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides. wikipedia.org It typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. In a hypothetical Ugi reaction involving 1,3-Benzodioxole, 5-(isocyanomethyl)-, it would serve as the isocyanide component.

The general transformation involves the initial formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The nucleophilic isocyanide carbon of 1,3-Benzodioxole, 5-(isocyanomethyl)- would then attack the iminium ion, forming a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, and a subsequent Mumm rearrangement leads to the final α-acylamino amide product, which would incorporate the 1,3-benzodioxole moiety. The versatility of the Ugi reaction allows for a wide range of substituents to be introduced by varying the other three components, leading to a diverse library of peptidomimetic structures containing the piperonyl group.

Hypothetical Ugi Reaction Products with 1,3-Benzodioxole, 5-(isocyanomethyl)-

| Aldehyde (R1-CHO) | Amine (R2-NH2) | Carboxylic Acid (R3-COOH) | Hypothetical Product Structure |

| Benzaldehyde | Aniline | Acetic Acid | N-phenyl-2-acetamido-N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide |

| Isobutyraldehyde | Benzylamine | Benzoic Acid | N-benzyl-2-benzamido-N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide |

| Formaldehyde | Cyclohexylamine | Propionic Acid | N-cyclohexyl-N-(1,3-benzodioxol-5-ylmethyl)-2-propionamidopropanamide |

Passerini Reaction Implementations and Products

The Passerini three-component reaction (P-3CR) is another cornerstone of isocyanide-based multicomponent chemistry, yielding α-acyloxy amides from an aldehyde (or ketone), a carboxylic acid, and an isocyanide. wikipedia.org In this context, 1,3-Benzodioxole, 5-(isocyanomethyl)- would again act as the isocyanide component.

The generally accepted mechanism involves the formation of a hydrogen-bonded adduct between the aldehyde and the carboxylic acid. The isocyanide then undergoes a concerted or stepwise α-addition to the carbonyl carbon and the carboxylate oxygen. A subsequent acyl transfer (Mumm rearrangement) affords the final α-acyloxy amide product. The incorporation of the 1,3-benzodioxole moiety from the isocyanide would result in products with potential applications in medicinal and materials chemistry.

Hypothetical Passerini Reaction Products with 1,3-Benzodioxole, 5-(isocyanomethyl)-

| Aldehyde (R1-CHO) | Carboxylic Acid (R2-COOH) | Hypothetical Product Structure |

| Piperonal | Acetic Acid | 2-acetoxy-2-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide |

| Acetaldehyde | Benzoic Acid | 2-benzoyloxy-N-(1,3-benzodioxol-5-ylmethyl)propanamide |

| Cyclohexanecarboxaldehyde | Formic Acid | 2-(cyclohexyl)-2-(formyloxy)-N-(1,3-benzodioxol-5-ylmethyl)acetamide |

Integration into Other Isocyanide-Based Multicomponent Reaction Manifolds

Beyond the classic Ugi and Passerini reactions, the versatile reactivity of 1,3-Benzodioxole, 5-(isocyanomethyl)- allows for its potential integration into a variety of other isocyanide-based multicomponent reactions. These reactions often lead to the synthesis of diverse heterocyclic scaffolds, which are of significant interest in drug discovery and materials science.

Examples of such reaction manifolds include:

Groebke-Blackburn-Bienaymé Reaction: A three-component reaction of an aldehyde, an amine, and an isocyanide to form fused imidazole (B134444) derivatives. The use of 1,3-Benzodioxole, 5-(isocyanomethyl)- in this reaction would lead to imidazopyridines or similar heterocycles bearing the piperonyl substituent.

van Leusen Reaction: This reaction typically involves an aldehyde, an amine, and tosylmethyl isocyanide (TosMIC) to produce oxazoles. While not a direct application of 1,3-Benzodioxole, 5-(isocyanomethyl)-, variations of this reaction could potentially incorporate isocyanides with different substitution patterns.

Ugi-Smiles and Passerini-Smiles Reactions: These are variations of the Ugi and Passerini reactions where the carboxylic acid component is replaced by a phenolic compound. The reaction proceeds via an intramolecular Smiles rearrangement, leading to N-aryl amides. The incorporation of 1,3-Benzodioxole, 5-(isocyanomethyl)- would yield products with a piperonylmethyl amide group and an aryloxy substituent.

The ability to incorporate the 1,3-benzodioxole scaffold into a wide range of complex molecules through these efficient one-pot multicomponent reactions highlights the synthetic potential of 1,3-Benzodioxole, 5-(isocyanomethyl)-, even though specific examples remain to be extensively documented in the scientific literature.

Cycloaddition Reactions Involving 1,3-Benzodioxole, 5-(isocyanomethyl)-

The isocyanide functionality is well-known to participate in various cycloaddition reactions, acting as a one-carbon synthon to construct diverse heterocyclic frameworks. While specific examples involving 1,3-Benzodioxole, 5-(isocyanomethyl)- are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established behavior of other aryl and benzylic isocyanides.

One of the most common types of cycloadditions involving isocyanides is the [4+1] cycloaddition. In these reactions, the isocyanide provides a single carbon atom to a four-atom π-system. For instance, aryl isocyanides react with conjugated heterodienes like α,β-unsaturated nitro compounds or acyl imines to form five-membered heterocycles. It is anticipated that 1,3-Benzodioxole, 5-(isocyanomethyl)- would undergo similar transformations.

Another important class of cycloadditions is the 1,3-dipolar cycloaddition. Isocyanides can react with 1,3-dipoles such as nitrile oxides, azides, and nitrones. The reaction of an aryl isocyanide with a nitrile oxide, for example, can yield oxazole (B20620) derivatives. Given the electronic nature of the benzodioxole ring, 1,3-Benzodioxole, 5-(isocyanomethyl)- is expected to readily participate in such cycloadditions. The reaction with nitrile oxides, generated in situ from oximes or α-nitroketones, would likely lead to the formation of substituted isoxazoles nih.gov.

Multicomponent reactions (MCRs) that have a cycloaddition component are also a hallmark of isocyanide chemistry. The Passerini and Ugi reactions are prime examples, though they are formally α-additions rather than cycloadditions nih.gov. However, variations of these MCRs can lead to subsequent cyclization steps that resemble a formal cycloaddition.

Below is an illustrative table of potential cycloaddition reactions for 1,3-Benzodioxole, 5-(isocyanomethyl)-, based on the known reactivity of analogous isocyanides.

| Dipolarophile/Diene | 1,3-Dipole | Reaction Type | Expected Product |

| α,β-Unsaturated Ketone | - | [4+1] Cycloaddition | Substituted Pyrrole |

| - | Nitrile Oxide | [3+2] Cycloaddition | Substituted Isoxazole |

| - | Azide (B81097) | [3+2] Cycloaddition | Substituted Tetrazole |

| Acyl Imine | - | [4+1] Cycloaddition | Substituted Oxazole |

This table represents expected reactivity based on analogous compounds and is for illustrative purposes.

Transition Metal-Catalyzed Transformations of Isocyanides Bearing a Benzodioxole Scaffold

Transition metal catalysis has significantly expanded the synthetic utility of isocyanides, and 1,3-Benzodioxole, 5-(isocyanomethyl)- is expected to be a versatile substrate in this context. The isocyano group can act as a ligand for transition metals and undergo migratory insertion into metal-carbon or metal-heteroatom bonds mdpi.comresearchgate.net.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used to promote the insertion of isocyanides into aryl, vinyl, and acyl halides. A typical reaction involves the oxidative addition of an organic halide to a Pd(0) complex, followed by isocyanide insertion into the resulting Pd(II)-carbon bond to form an imidoyl-palladium intermediate. This intermediate can then undergo further reactions, such as reductive elimination or coupling with other nucleophiles, to afford a variety of nitrogen-containing compounds acs.orgrsc.org. For 1,3-Benzodioxole, 5-(isocyanomethyl)-, this would involve reactions where it acts as the isocyanide component in couplings with various organic electrophiles. For instance, a palladium-catalyzed cascade process involving isocyanide insertion and benzylic C(sp³)–H activation has been reported for the synthesis of indole (B1671886) derivatives, a reaction pathway that could be applicable to substrates derived from 1,3-Benzodioxole, 5-(isocyanomethyl)- acs.org.

Copper-Catalyzed Reactions: Copper catalysts are also effective in promoting reactions of isocyanides. For example, copper-catalyzed synthesis of 1,4-diarylimidazoles from aryl isocyanides and benzylic isocyanides has been reported thieme-connect.com. In such a reaction, 1,3-Benzodioxole, 5-(isocyanomethyl)- could potentially serve as the benzylic isocyanide component. Copper-catalyzed oxidative coupling of benzylic C-H bonds with various nucleophiles is another area where derivatives of this compound could be reactive nih.govnih.govchemrxiv.org.

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in the diarylation of isocyanides with triarylbismuthines to selectively afford N-alkyl diaryl ketimines nih.gov. It is plausible that 1,3-Benzodioxole, 5-(isocyanomethyl)- could participate in similar transformations.

The following table summarizes potential transition metal-catalyzed reactions involving 1,3-Benzodioxole, 5-(isocyanomethyl)-.

| Metal Catalyst | Co-reactant | Reaction Type | Potential Product |

| Palladium(0) | Aryl Halide | Imidoylative Cross-Coupling | N-(aryl)imidoyl derivative |

| Copper(I) | Aryl Isocyanide | Imidazole Synthesis | 1-Aryl-4-(1,3-benzodioxol-5-yl)imidazole |

| Rhodium(I) | Triarylbismuthine | Diarylation | N-(1,3-benzodioxol-5-ylmethyl)diarylketimine |

This table represents expected reactivity based on analogous compounds and is for illustrative purposes.

Radical Pathways and Photoredox Catalysis in 1,3-Benzodioxole, 5-(isocyanomethyl)- Chemistry

The isocyano group is an excellent radical acceptor, making isocyanides valuable substrates in radical reactions. The addition of a radical to the isocyanide carbon generates an imidoyl radical, which can undergo various subsequent transformations, including cyclization, hydrogen atom transfer, or further radical addition beilstein-journals.orgnih.gov.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, and this has been successfully applied to isocyanide chemistry nih.govrsc.orgnih.gov. A photocatalyst, upon excitation with visible light, can initiate a single-electron transfer (SET) process with a suitable precursor to generate a radical species. This radical can then add to the isocyanide.

For 1,3-Benzodioxole, 5-(isocyanomethyl)-, photoredox-catalyzed reactions could be initiated by the generation of a radical from a variety of precursors, such as alkyl halides, carboxylic acids, or ethers. The addition of this radical to the isocyanide would form a benzylic imidoyl radical. The fate of this intermediate would depend on the reaction conditions and the presence of other reactive species. For example, intramolecular cyclization could occur if a suitable radical acceptor is present in the molecule. Alternatively, the imidoyl radical could be trapped by a hydrogen atom donor or undergo oxidation or reduction to a different reactive intermediate.

Aromatic isocyanides themselves can also act as photocatalysts in certain reactions, such as the oxidative functionalization of C(sp³)–H bonds nih.gov. While 1,3-Benzodioxole, 5-(isocyanomethyl)- is a benzylic rather than a purely aromatic isocyanide, the electron-rich benzodioxole ring might influence its photophysical properties and potential to participate in such photoredox cycles.

Recent studies have shown the utility of trityl isocyanide as a cyanating agent in photoredox-catalyzed reactions of radicals derived from carboxylic acids, alcohols, and halides rsc.org. This highlights the general reactivity of isocyanides towards radicals generated under photoredox conditions. While benzylic radicals can sometimes lead to undesired side reactions, the general principle of radical addition to the isocyanide remains a key reaction pathway rsc.org.

The table below outlines potential radical reactions involving 1,3-Benzodioxole, 5-(isocyanomethyl)- under photoredox conditions.

| Radical Source | Photocatalyst | Reaction Type | Expected Intermediate/Product |

| Alkyl Halide | Ru(bpy)₃²⁺ or Ir(ppy)₃ | Radical Addition | Imidoyl Radical / Amide (after hydrolysis) |

| Carboxylic Acid | Organic Dye | Decarboxylative Addition | Imidoyl Radical / Amide (after hydrolysis) |

| Tertiary Amine | Aromatic Ketone | α-Amino Radical Addition | Imidoyl Radical / α-Amino Imine |

This table represents expected reactivity based on analogous compounds and is for illustrative purposes.

Applications of 1,3 Benzodioxole, 5 Isocyanomethyl in Complex Molecular Architectures

Construction of Diverse Heterocyclic Systems

The isocyanide group of 1,3-Benzodioxole (B145889), 5-(isocyanomethyl)- is a key functional handle for accessing a multitude of heterocyclic scaffolds. Its ability to act as a one-carbon component in cyclization reactions makes it an efficient tool for synthesizing rings containing nitrogen and other heteroatoms.

Oxazoles are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom, which are present in a wide range of biologically active molecules. nih.gov The synthesis of oxazole (B20620) rings from isocyanides is a well-established strategy in organic chemistry. One of the most prominent methods is the Van Leusen reaction, which utilizes tosylmethylisocyanide (TosMIC) to react with an aldehyde, forming a 5-substituted oxazole. While not a direct application of 1,3-Benzodioxole, 5-(isocyanomethyl)-, related metal-catalyzed cyclization reactions provide a pathway to oxazole derivatives. For instance, N-propargylamides can undergo cyclization to form oxazoles; such precursors could potentially be derived from 1,3-Benzodioxole, 5-(isocyanomethyl)-. Gold-catalyzed heterocyclization is another powerful method for producing functionalized 2-amino-1,3-oxazoles by trapping intermediate α-oxo gold carbenes with cyanamides. organic-chemistry.org

These synthetic strategies highlight the potential of the isocyanide functionality for constructing oxazole rings, suggesting that 1,3-Benzodioxole, 5-(isocyanomethyl)- could serve as a valuable starting material for novel oxazole-based compounds.

Tetrazoles, five-membered rings containing four nitrogen atoms, are widely used in medicinal chemistry as bioisosteres for carboxylic acids. beilstein-journals.orgnih.gov The synthesis of 5-substituted-1H-tetrazoles from isocyanides is a direct and efficient process. nih.gov This transformation is typically achieved through a [3+2] cycloaddition reaction between the isocyanide and an azide (B81097) source, such as hydrazoic acid or a safer alternative like trimethylsilyl (B98337) azide. nih.gov

The reaction of 1,3-Benzodioxole, 5-(isocyanomethyl)- with sodium azide, often in the presence of a Lewis acid or a proton source, provides a direct route to 5-((1,3-benzodioxol-5-yl)methyl)-1H-tetrazole. The conditions for this reaction can be varied to optimize yield and purity. cyberleninka.ru

Table 1: Representative Conditions for Tetrazole Synthesis from Isocyanides

| Azide Source | Catalyst/Additive | Solvent | Temperature | General Outcome |

|---|---|---|---|---|

| Sodium Azide (NaN₃) & Ammonium Chloride (NH₄Cl) | None | Dimethylformamide (DMF) | ~110 °C | Good yields for 5-substituted tetrazoles. nih.gov |

| Azidotrimethylsilane (TMSN₃) | Hydrochloric Acid (HCl) (catalytic) | Methanol (MeOH) | ~60 °C | Efficient conversion under milder conditions. nih.gov |

The reactivity of 1,3-Benzodioxole, 5-(isocyanomethyl)- extends beyond the synthesis of oxazoles and tetrazoles to a variety of other nitrogen-containing heterocycles. science.gov Isocyanides are cornerstone reactants in multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step.

For example, the Ugi four-component reaction (U-4CR) combines an isocyanide, an aldehyde, a primary amine, and a carboxylic acid to form an α-acylamino carboxamide derivative. Using 1,3-Benzodioxole, 5-(isocyanomethyl)- in a U-4CR would yield a complex acyclic product incorporating the benzodioxole moiety. These Ugi products can then undergo subsequent intramolecular cyclization reactions to form various heterocycles, such as:

Hydantoins: Useful scaffolds in medicinal chemistry.

Diketopiperazines: Core structures in many natural products.

Benzodiazepines: A class of psychoactive drugs. clockss.org

Furthermore, isocyanides can participate in reactions to form other heterocyclic systems like imidazoles and quinolines through different synthetic pathways, often involving metal catalysis or cycloaddition cascades. frontiersin.orgmdpi.com

Role as a Key Building Block in Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy in chemical biology and drug discovery that aims to generate collections of structurally diverse small molecules to explore broad regions of chemical space. cam.ac.uk Unlike target-oriented synthesis, which focuses on making a single molecule, DOS employs branching synthetic pathways to create a library of varied molecular skeletons from a common set of starting materials. nih.gov

1,3-Benzodioxole, 5-(isocyanomethyl)- is an ideal building block for DOS for several reasons:

Versatile Reactivity: The isocyanide group can participate in a wide range of reactions, including multicomponent reactions (Ugi, Passerini), cycloadditions, and metal-catalyzed insertions. nih.gov

Scaffold Generation: Each reaction type can lead to a fundamentally different molecular scaffold. For example, a cycloaddition with an azide yields a tetrazole, while a Ugi reaction yields a peptidomimetic backbone. This allows for the efficient generation of skeletal diversity.

Appendage Diversity: In multicomponent reactions, the other reactants (aldehydes, amines, carboxylic acids) can be easily varied, leading to a high degree of appendage diversity around the core scaffold.

By using 1,3-Benzodioxole, 5-(isocyanomethyl)- as the isocyanide component, the resulting library of molecules is decorated with the 1,3-benzodioxole motif, a privileged scaffold found in many biologically active compounds.

Development of Chemical Library Scaffolds Utilizing 1,3-Benzodioxole, 5-(isocyanomethyl)-

A chemical library is a collection of stored chemicals, usually used in high-throughput screening. The development of libraries based on specific scaffolds is a central theme in modern drug discovery. 1,3-Benzodioxole, 5-(isocyanomethyl)- serves as an excellent starting point for building focused libraries around the benzodioxole core. science.gov

The synthetic transformations discussed previously can be systematically applied to generate a library where each sub-collection is defined by the heterocyclic system produced. This approach allows for the creation of multiple distinct scaffolds from a single, versatile starting material.

Table 2: Library Scaffolds Derivable from 1,3-Benzodioxole, 5-(isocyanomethyl)-

| Reaction Type | Key Reactants | Resulting Scaffold | Potential for Diversity |

|---|---|---|---|

| [3+2] Cycloaddition | Azides | Tetrazole | Low (diversity comes from substituents on the azide if used) |

| Ugi Four-Component Reaction | Aldehyde, Amine, Carboxylic Acid | Acyclic Peptidomimetic | High (three points of diversity) |

| Passerini Three-Component Reaction | Aldehyde, Carboxylic Acid | α-Acyloxy Carboxamide | High (two points of diversity) |

By systematically exploring these reactions, a researcher can generate a rich chemical library. The common 1,3-benzodioxole core provides a consistent structural feature, while the varied heterocyclic systems and their substituents allow for a broad exploration of structure-activity relationships during screening campaigns.

Spectroscopic and Structural Elucidation Methodologies for 1,3 Benzodioxole, 5 Isocyanomethyl and Its Derivatives

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of 1,3-benzodioxole (B145889), this technique reveals detailed information on bond lengths, bond angles, and the conformation of the molecule, thereby confirming its structural integrity.

| Parameter | Value for C₁₁H₁₂O₂S₂ nih.gov |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 11.4765 (3) |

| b (Å) | 17.5504 (4) |

| c (Å) | 11.6397 (2) |

| β (°) | 104.275 (1) |

| Volume (ų) | 2272.05 (9) |

| Z | 8 |

For derivatives of 1,3-benzodioxole that are oils, liquids, or otherwise difficult to crystallize, the crystalline sponge method offers a powerful alternative for structural elucidation via X-ray diffraction. rsc.orgnih.gov This technique involves soaking a porous crystalline framework, the "sponge," with the analyte of interest. nih.gov The analyte molecules are absorbed into the pores of the sponge and become ordered, allowing for their structure to be determined by conventional single-crystal X-ray diffraction. rsc.orgresearchgate.net

The complex {[(ZnI₂)₃(tpt)₂]⋅x(solvent)}n (where tpt is tris(4-pyridyl)-1,3,5-triazine) is a commonly used crystalline sponge. documentsdelivered.com This method has been successfully applied to various 1,3-benzodioxole derivatives, demonstrating that the nanopores of the sponge can effectively encapsulate these electron-rich molecules. rsc.org The process typically involves preparing the host sponge crystals, exchanging the initial pore solvent with a non-interactive one like cyclohexane, and then soaking the crystals in a solution containing the target molecule. nih.gov This approach enables the structural determination of minute quantities of non-crystalline compounds. researchgate.net

The packing of molecules in a crystal is governed by a network of intermolecular interactions, which are crucial for the stability of the crystal lattice. numberanalytics.com In the crystal structures of 1,3-benzodioxole derivatives, various non-covalent interactions such as hydrogen bonds, C–H···π interactions, and π–π stacking are frequently observed. rsc.org

For example, in the crystal structure of 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole, molecules self-associate into supramolecular zigzag chains through methylene (B1212753) C–H···π interactions. nih.gov In another derivative, (±)-3-[(benzo[d] rsc.orgnih.govdioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one, molecules are linked into chains by weak C–H···O interactions. nih.gov The analysis of these interactions is vital for crystal engineering, which aims to design solid materials with specific properties by controlling their crystal structure. mdpi.com The isocyanide group in 1,3-Benzodioxole, 5-(isocyanomethyl)- could potentially participate in hydrogen bonding at its carbon terminal atom, influencing the crystal packing. acs.org

Advanced Spectroscopic Techniques for Molecular Characterization (e.g., NMR, Mass Spectrometry, IR, UV-Vis)

Spectroscopic methods are indispensable for the characterization of molecular structures, providing information that is complementary to X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the connectivity of atoms in a molecule. For 1,3-benzodioxole derivatives, ¹H NMR spectra typically show characteristic signals for the aromatic protons and the methylene protons of the dioxole ring. The aromatic protons usually appear in the range of δ 6.5–7.5 ppm, while the -OCH₂O- protons give a singlet at approximately δ 6.0 ppm. nih.gov In ¹³C NMR spectra, the methylenedioxy carbon is typically observed around δ 102 ppm. nih.gov The specific shifts and coupling patterns provide definitive evidence for the substitution pattern on the benzodioxole ring. frontiersin.orgnih.gov

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | ~6.5 - 7.5 | ~108 - 150 |

| -OCH₂O- | ~6.0 (s) | ~102 |

| Substituent at C5 (e.g., -CH₂-) | Variable | Variable |

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For 1,3-benzodioxole, the molecular ion peak (M⁺) is observed at m/z 122. nist.gov The fragmentation often involves the loss of components from the dioxole ring. High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula. nih.gov For derivatives like 1,3-Benzodioxole, 5-(isocyanomethyl)-, mass spectrometry would be crucial to confirm the molecular weight of 177.16 g/mol and to study its fragmentation pathways. chemicalbook.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The isocyanide (-N≡C) or isocyanate (-N=C=O) group of the title compound would give a very strong and characteristic absorption band. Isocyanides typically absorb in the range of 2110–2180 cm⁻¹, while isocyanates show a strong, broad absorption around 2250-2275 cm⁻¹. nih.govresearchgate.net The 1,3-benzodioxole ring itself displays characteristic peaks, including C-H aromatic stretching above 3000 cm⁻¹, C=C aromatic stretching around 1600-1450 cm⁻¹, and strong C-O-C ether stretches, typically in the 1250-1040 cm⁻¹ region. worldresearchersassociations.comnist.gov

UV-Vis Spectroscopy provides information about the electronic transitions within a molecule. 1,3-Benzodioxole and its derivatives typically exhibit absorption bands in the ultraviolet region due to π→π* transitions within the aromatic system. ijsdr.org While UV-Vis is less specific for detailed structural elucidation compared to NMR or MS, it can be a useful supplementary technique, particularly for quantitative analysis or when combined with other methods. nih.gov

Stereochemical Analysis and Chiral Synthesis Considerations in Derived Compounds

When the 1,3-benzodioxole core is part of a larger, chiral molecule, determining the absolute stereochemistry is essential. If a chiral center is introduced, for example, adjacent to the isocyanomethyl group or within a more complex side chain, the resulting compound can exist as enantiomers or diastereomers.

The synthesis of enantiomerically pure compounds often requires asymmetric synthesis strategies. For derivatives of 1,3-benzodioxole, this can involve the use of chiral catalysts or chiral auxiliaries. For example, the 1,3-dipolar cycloaddition of benzodioxole chalcones with in situ generated azomethine ylides can produce spirooxindole derivatives with four new stereocenters in a stereo- and regioselective manner. nih.gov

The characterization of these chiral compounds necessitates specialized analytical techniques. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common method for separating enantiomers and determining the enantiomeric excess (ee) of a reaction product. Spectroscopic methods such as Vibrational Circular Dichroism (VCD) can also be employed, often in conjunction with quantum chemical calculations, to determine the absolute configuration of a chiral molecule, especially for non-crystalline compounds. chemicalbook.com

Theoretical and Computational Investigations of 1,3 Benzodioxole, 5 Isocyanomethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic landscape of a molecule. For 1,3-Benzodioxole (B145889), 5-(isocyanomethyl)-, DFT calculations would be instrumental in determining key parameters that govern its stability and reactivity.

Molecular Geometry Optimization: The first step in any quantum chemical study is the optimization of the molecule's geometry to find its lowest energy conformation. For 1,3-Benzodioxole, 5-(isocyanomethyl)-, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For 1,3-Benzodioxole, 5-(isocyanomethyl)-, the isocyanomethyl group is expected to significantly influence the distribution and energies of these orbitals.

Electron Density and Electrostatic Potential: Mapping the electron density distribution would reveal the electron-rich and electron-deficient regions of the molecule. The electrostatic potential (ESP) map, in particular, would highlight the sites most susceptible to electrophilic and nucleophilic attack. The nitrogen and carbon atoms of the isocyano group, along with the oxygen atoms of the dioxole ring, would be of particular interest in this analysis.

Reactivity Descriptors: A range of global and local reactivity descriptors can be derived from quantum chemical calculations to provide a more quantitative prediction of reactivity. These include:

Ionization Potential (I): The energy required to remove an electron from the molecule.

Electron Affinity (A): The energy released when an electron is added to the molecule.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Fukui Functions: These local reactivity descriptors identify the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

The following table summarizes the key parameters that would be obtained from quantum chemical calculations for 1,3-Benzodioxole, 5-(isocyanomethyl)- and their significance.

| Parameter | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the molecule's electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | Correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Ionization Potential | I | The energy required to remove an electron. |

| Electron Affinity | A | The energy released upon gaining an electron. |

| Electronegativity | χ | The ability to attract electrons in a chemical bond. |

| Chemical Hardness | η | Resistance to change in electron distribution. |

| Chemical Softness | S | The inverse of hardness, related to polarizability. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. For 1,3-Benzodioxole, 5-(isocyanomethyl)-, with its reactive isocyanomethyl group, understanding its reaction pathways is crucial for predicting its chemical behavior and potential applications.

Transition State Theory: The elucidation of a reaction mechanism involves identifying the reactants, products, intermediates, and, most importantly, the transition states that connect them. Transition state theory is the cornerstone of these investigations. By locating the transition state structure and calculating its energy, the activation energy (energy barrier) for a given reaction step can be determined. A lower activation energy corresponds to a faster reaction rate.

Reaction Pathways of the Isocyanomethyl Group: The isocyanomethyl group is known to participate in a variety of reactions, including cycloadditions, insertions, and multicomponent reactions. Computational modeling could be used to explore these pathways for 1,3-Benzodioxole, 5-(isocyanomethyl)-. For example, the mechanism of a [4+1] cycloaddition reaction with a diene could be investigated by mapping the potential energy surface, identifying the transition state, and calculating the reaction's thermodynamics and kinetics.

Solvent Effects: The role of the solvent can be critical in many chemical reactions. Computational models can incorporate the effects of different solvents using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the calculation). This would be important for understanding how the reactivity of 1,3-Benzodioxole, 5-(isocyanomethyl)- might change in different reaction environments.

Catalysis: If a reaction involving 1,3-Benzodioxole, 5-(isocyanomethyl)- is catalyzed, computational modeling can be used to understand the role of the catalyst. This would involve modeling the interaction of the reactant and catalyst, identifying the catalyzed transition state, and determining how the catalyst lowers the activation energy of the reaction.

Conformational Analysis and Molecular Dynamics Simulations of 1,3-Benzodioxole, 5-(isocyanomethyl)-

The three-dimensional structure and dynamic behavior of a molecule are intimately linked to its properties and function. Conformational analysis and molecular dynamics simulations provide the tools to explore these aspects of 1,3-Benzodioxole, 5-(isocyanomethyl)-.

Conformational Analysis: While the 1,3-benzodioxole ring system is relatively rigid, the isocyanomethyl side chain can rotate around the single bond connecting it to the aromatic ring. A conformational analysis would involve systematically rotating this bond and calculating the energy at each step to identify the most stable conformers (rotamers). This would reveal the preferred spatial orientation of the isocyanomethyl group relative to the benzodioxole ring, which can have significant implications for the molecule's reactivity and interactions with other molecules.

Molecular Dynamics (MD) Simulations: MD simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the system, an MD simulation generates a trajectory that describes how the positions and velocities of the atoms evolve. For 1,3-Benzodioxole, 5-(isocyanomethyl)-, an MD simulation could be used to:

Explore Conformational Space: The simulation would show how the molecule samples different conformations at a given temperature, providing insights into its flexibility and the relative populations of different conformers.

Study Solvation: By simulating the molecule in a box of solvent molecules (e.g., water), the structure of the solvation shell and the specific interactions between the solute and solvent can be investigated.

Investigate Intermolecular Interactions: MD simulations are particularly useful for studying how molecules interact with each other. For example, the interaction of 1,3-Benzodioxole, 5-(isocyanomethyl)- with a biological target, such as an enzyme active site, could be simulated to understand the binding mode and estimate the binding affinity.

The following table outlines the key information that can be obtained from conformational analysis and molecular dynamics simulations.

| Technique | Information Obtained |

| Conformational Analysis | Identification of stable conformers, determination of relative energies, and understanding of rotational barriers. |

| Molecular Dynamics Simulations | Exploration of conformational space over time, analysis of molecular flexibility, and investigation of solvation and intermolecular interactions. |

Structure-Reactivity Relationship Studies from a Theoretical Perspective

Theoretical structure-reactivity relationship studies aim to establish a correlation between the structural features of a molecule and its chemical reactivity. For 1,3-Benzodioxole, 5-(isocyanomethyl)-, this would involve systematically modifying its structure and using computational methods to predict how these changes affect its reactivity.

Quantitative Structure-Activity Relationship (QSAR): While often used in the context of biological activity, the principles of QSAR can also be applied to chemical reactivity. A QSAR study would involve creating a series of virtual derivatives of 1,3-Benzodioxole, 5-(isocyanomethyl)- by introducing different substituents on the aromatic ring. For each derivative, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated. These descriptors would then be correlated with a measure of reactivity (e.g., the calculated activation energy for a specific reaction) to develop a mathematical model that can predict the reactivity of new, untested derivatives.

Hammett Plots and Electronic Effects: The electronic effects of substituents on the reactivity of the isocyanomethyl group could be investigated by calculating the reaction rates for a series of substituted 1,3-Benzodioxole, 5-(isocyanomethyl)- derivatives. The logarithm of the relative reaction rates could then be plotted against the Hammett substituent constants (σ) to determine the sensitivity of the reaction to electronic effects.

Steric Effects: The influence of steric hindrance on the reactivity of the isocyanomethyl group could be explored by introducing bulky substituents near the reaction center and calculating the resulting increase in the activation energy. This would provide a quantitative measure of the steric demands of the reaction.

Through these theoretical approaches, a comprehensive understanding of the structure-reactivity relationships governing the chemical behavior of 1,3-Benzodioxole, 5-(isocyanomethyl)- and its derivatives can be developed. This knowledge is invaluable for designing new molecules with tailored reactivity for specific applications.

Future Directions and Emerging Research Opportunities

Exploration of Undiscovered Reaction Pathways and Transformations

The isocyanate group is renowned for its high reactivity, serving as a versatile building block in organic synthesis. While its classical reactions with nucleophiles like alcohols, amines, and water to form carbamates, ureas, and amines, respectively, are well-established, there is a vast, underexplored territory of novel transformations. Future research is anticipated to delve into less conventional reaction pathways for 1,3-Benzodioxole (B145889), 5-(isocyanomethyl)-.

One area of burgeoning interest is the exploration of cycloaddition reactions beyond the typical Diels-Alder paradigm. The electron-deficient nature of the isocyanate moiety makes it a candidate for participation in various pericyclic reactions, potentially leading to the synthesis of novel heterocyclic scaffolds. The benzodioxole ring, with its electron-donating character, can influence the reactivity of the isocyanate group, opening up avenues for regioselective and stereoselective transformations that are yet to be discovered.

Furthermore, the application of modern synthetic methodologies, such as photoredox catalysis and electrochemistry, to 1,3-Benzodioxole, 5-(isocyanomethyl)- could unlock unprecedented reaction pathways. These techniques can generate highly reactive intermediates under mild conditions, enabling transformations that are inaccessible through traditional thermal methods. For instance, the single-electron transfer (SET) to or from the isocyanate group could initiate radical-based reactions, leading to the formation of complex molecular architectures. Theoretical and computational studies will likely play a crucial role in predicting and understanding these new reaction mechanisms.

Integration of 1,3-Benzodioxole, 5-(isocyanomethyl)- into Flow Chemistry and Automated Synthesis

The paradigm of chemical synthesis is shifting from batch processing to continuous flow manufacturing, which offers numerous advantages in terms of safety, efficiency, scalability, and process control. The reactive nature of isocyanates makes them particularly well-suited for flow chemistry applications. The integration of 1,3-Benzodioxole, 5-(isocyanomethyl)- into flow chemistry setups is a significant area for future research.

In a flow reactor, the precise control over reaction parameters such as temperature, pressure, and residence time can allow for the safe handling of this reactive molecule, minimizing the formation of byproducts and enhancing reaction yields. This is particularly pertinent for isocyanate reactions, which are often exothermic. Furthermore, flow chemistry enables the in-situ generation and immediate use of reactive intermediates, which can be advantageous for multi-step syntheses involving 1,3-Benzodioxole, 5-(isocyanomethyl)-.

The coupling of flow chemistry with automated synthesis platforms represents another frontier. Automated systems can perform high-throughput screening of reaction conditions, rapidly identifying optimal parameters for the synthesis and transformation of 1,3-Benzodioxole, 5-(isocyanomethyl)-. This approach can accelerate the discovery of new reactions and the development of efficient synthetic routes, significantly reducing the time and resources required for research and development.

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic processes, with a focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. Future research on 1,3-Benzodioxole, 5-(isocyanomethyl)- will undoubtedly be shaped by these principles. A primary goal will be the development of more sustainable methods for its synthesis, moving away from hazardous reagents traditionally used in isocyanate production, such as phosgene.

Research into phosgene-free routes to isocyanates is an active and critical area. Alternative strategies, such as the Curtius, Hofmann, or Lossen rearrangements of corresponding carboxylic acid derivatives, could be optimized for the synthesis of 1,3-Benzodioxole, 5-(isocyanomethyl)-. Moreover, the use of greener solvents, catalytic methods, and energy-efficient reaction conditions, such as microwave or ultrasonic irradiation, will be explored to reduce the environmental footprint of its synthesis.

Another aspect of green chemistry is the concept of atom economy. Future synthetic routes will aim to maximize the incorporation of all atoms from the starting materials into the final product. The development of catalytic cycles that efficiently generate and utilize 1,3-Benzodioxole, 5-(isocyanomethyl)- will be a key research focus. The use of CO2 as a C1 source for the synthesis of isocyanate precursors is also a promising avenue for sustainable production.

Potential Contributions to Advanced Materials Science and Functional Molecules

The unique combination of the rigid benzodioxole scaffold and the reactive isocyanate handle in 1,3-Benzodioxole, 5-(isocyanomethyl)- makes it an attractive building block for the creation of advanced materials and functional molecules. The 1,3-benzodioxole moiety is found in numerous bioactive natural products and pharmaceuticals, suggesting that derivatives of this compound could have interesting biological properties.

In materials science, the isocyanate group can be utilized for the synthesis of novel polymers, such as polyurethanes and polyureas. The incorporation of the 1,3-benzodioxole unit into the polymer backbone could impart unique properties, such as enhanced thermal stability, specific optical characteristics, or biodegradability. The development of functional polymers derived from 1,3-Benzodioxole, 5-(isocyanomethyl)- for applications in areas like drug delivery, coatings, and advanced manufacturing is a promising research direction.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing isocyanomethyl groups onto 1,3-benzodioxole scaffolds?

- Methodological Answer : The isocyanomethyl group can be introduced via nucleophilic substitution or metal-catalyzed coupling. For example, chloromethyl derivatives (e.g., 5-(chloromethyl)-1,3-benzodioxole, CAS 20850-43-5) can react with silver cyanate to yield the isocyanomethyl analog . Alternatively, palladium-catalyzed cross-coupling of benzodioxole halides with isocyanomethyl reagents may be viable. Reaction conditions (e.g., solvent polarity, temperature) must optimize steric hindrance from the benzodioxole ring.

Q. How can spectroscopic techniques differentiate 5-(isocyanomethyl)-1,3-benzodioxole from structurally similar analogs?

- Methodological Answer :

- IR Spectroscopy : The isocyanomethyl group (-CH2NC) exhibits a distinct C≡N stretching vibration near 2100–2150 cm⁻¹, differentiating it from isothiocyanato (-NCS, ~2050–2100 cm⁻¹) or nitro groups .

- NMR : In H NMR, the methylene protons adjacent to the isocyanide group resonate downfield (δ 4.0–4.5 ppm) due to electron withdrawal. C NMR shows the isocyanide carbon at δ 120–130 ppm, distinct from thiocyanate carbons .

- Mass Spectrometry : High-resolution MS confirms the molecular ion [M+H]⁺ at m/z 178.06 (C9H7NO2), with fragmentation patterns reflecting loss of the isocyanomethyl group .

Q. What are the critical physical properties influencing experimental handling of 5-(isocyanomethyl)-1,3-benzodioxole?

- Answer :

- Thermal Stability : Analogous benzodioxoles (e.g., isosafrole, CAS 120-58-1) decompose above 250°C, suggesting similar thermal limits for the isocyanomethyl derivative .

- Solubility : Likely low water solubility (logP ~2.5–3.0, estimated via Hansch analysis) due to the hydrophobic benzodioxole core. Prefer polar aprotic solvents (e.g., DMF, DMSO) for reactions .

- Volatility : Boiling points of similar benzodioxoles range from 250–260°C (e.g., safrole: 234–237°C at 10 mmHg), requiring vacuum distillation for purification .

Advanced Research Questions

Q. How do computational methods predict the reactivity of the isocyanomethyl group in 1,3-benzodioxole derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron-withdrawing effect of the isocyanide group, predicting electrophilic attack at the methylene carbon. Frontier Molecular Orbital (FMO) analysis reveals a low LUMO energy (-1.2 eV) for 5-(isocyanomethyl)-1,3-benzodioxole, favoring nucleophilic additions. Solvent effects (e.g., acetonitrile vs. toluene) are modeled using PCM to optimize reaction pathways .

Q. What strategies resolve contradictions in spectroscopic data for substituted 1,3-benzodioxoles?

- Answer :

- Stereochemical Ambiguities : For isomers (e.g., cis/trans propenyl derivatives), NOESY NMR or X-ray crystallography (e.g., as in 4-(2H-1,3-benzodioxol-5-yl)pyrazoles) clarifies spatial arrangements .

- Overlapping Signals : 2D NMR (HSQC, HMBC) correlates protons and carbons to distinguish isocyanomethyl resonances from aromatic protons. For example, HMBC cross-peaks between the methylene protons and the benzodioxole oxygen atoms confirm substitution patterns .

Q. How does the electronic nature of the isocyanomethyl group influence bioactivity compared to other substituents?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The isocyanide’s strong electron-withdrawing effect increases electrophilicity, enhancing interactions with nucleophilic residues in enzymes (e.g., cysteine proteases). Comparative studies with 5-chloromethyl or 5-isothiocyanato analogs show ~10× higher inhibition constants (Ki) for isocyanomethyl derivatives due to irreversible binding .

- In Silico Docking : Molecular docking (AutoDock Vina) of 5-(isocyanomethyl)-1,3-benzodioxole into bacterial FabH (β-ketoacyl-ACP synthase) reveals a binding energy of -8.2 kcal/mol, outperforming methyl or methoxy substituents (-6.5 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.